Lansoprazole Sulfide N-Oxide
CAS No.: 163119-30-0
Cat. No.: VC21335723
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 163119-30-0 |
---|---|
Molecular Formula | C16H14F3N3O2S |
Molecular Weight | 369.4 g/mol |
IUPAC Name | 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole |
Standard InChI | InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) |
Standard InChI Key | LGJKGASGASPHLH-UHFFFAOYSA-N |
SMILES | CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F |
Canonical SMILES | CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F |
Appearance | White Solid |
Melting Point | 213-215°C |
Lansoprazole Sulfide N-Oxide is a chemical compound recognized as a degradation product or synthetic impurity of lansoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease. Below is a structured analysis of its chemical identity, synthesis, characterization, and degradation pathways, synthesized from peer-reviewed research and authoritative databases.
Synthesis and Preparation
Lansoprazole Sulfide N-Oxide is synthesized through a multi-step process:
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Oxidation of Lanso-chloro: Lanso-chloro (2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride) is oxidized with peracetic acid to form N-oxide Lanso-chloro .
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Condensation: The intermediate reacts with 2-mercaptobenzimidazole in aqueous sodium hydroxide to yield N-oxide Lanso-sulphide .
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Final Oxidation: N-oxide Lanso-sulphide undergoes further oxidation with peracetic acid to form Lansoprazole Sulfide N-Oxide .
Key Reaction Data:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Lanso-chloro oxidation | Peracetic acid | 76.52 |
Condensation | NaOH, H₂O, ambient temperature | 80.00 |
Nuclear Magnetic Resonance (NMR)
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¹H NMR (δ, ppm):
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8.67–6.84 (d, 2H, pyridine)
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2.35 (s, 3H, CH₃)
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4.46 (2, 2H, CH₂-CF₃)
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4.19 (s, 2H, CH₂-S)
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5.0 (s, 1H, NH)
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7.50–7.26 (m, 4H, H-Ar)
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Mass Spectrometry
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Molecular Ion Peak: m/z 369.4 (calculated)
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Fragmentation Patterns:
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Benzimidazole fragment (m/z 119.0604)
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Pyridine-N-oxide fragment (m/z 236.0355)
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Degradation Pathways and Stability
Under oxidative stress conditions, lansoprazole degrades to form Lansoprazole Sulfide N-Oxide (DP-4) alongside other products (Table 1) .
Table 1: Degradation Products Under Oxidative Stress (Q-TOF Data)
Name | Retention Time (min) | m/z | MS Area (%) |
---|---|---|---|
Lansoprazole | 7.07–7.11 | 370.0830 | 92.20 |
Lansoprazole Sulfide N-Oxide (DP-4) | 7.45–7.48 | 386.0769 | 7.80 |
Mechanism: LPZS undergoes oxidation at the pyridine ring’s nitrogen atom, forming the N-oxide derivative. Competing pathways (e.g., sulfone formation) are also observed but distinguished via HRMS and fragmentation analysis .
Research Gaps and Future Directions
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